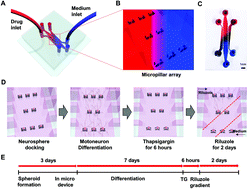A microfluidic gradient device for drug screening with human iPSC-derived motoneurons†
Analyst Pub Date: 2020-02-17 DOI: 10.1039/C9AN02384D
Abstract
We developed a microfluidic gradient device to utilize as a drug screening system with human induced pluripotent stem cell (hiPSC)-derived motoneurons. The microfluidic channel was asymmetrically designed to generate the concentration gradients and a micropillar array was used to trap and culture the motoneuron spheroids containing motoneurons for 9 days. We optimized the concentration gradients in the microfluidic device using a computational fluid dynamics (CFD) model. We also observed that the motoneuron spheroid-derived neurite network was generated in response to the concentration gradients of riluzole in the microfluidic device. Therefore, this microfluidic gradient device could be useful for screening of various drugs for neurological disease applications.


Recommended Literature
- [1] The osmotic membrane bioreactor: a critical review
- [2] High performance piezocomposites for flexible device application†
- [3] The scale-up of continuous biphasic liquid/liquid reactions under super-heating conditions: methodology and reactor design†
- [4] The versatile chemistry of the [B20H18]2− ions: novel reactions and structural motifs
- [5] Triplet fusion upconversion using sterically protected 9,10-diphenylanthracene as the emitter†
- [6] The catalytic opportunities of near-critical water: a benign medium for conventionally acid and base catalyzed condensations for organic synthesis
- [7] Natural radioactivity as an easy and quick parameter for describing the dynamic of the Planetary Boundary Layer
- [8] The origin of global and macrocyclic aromaticity in porphyrinoids
- [9] A new method for the estimation of micro quantities of cyanide and thiocyanate
- [10] Determination of copper volumetrically by the iodine-thiocyanate method










